Thiophene-2-sulfonic acid

Acid strength pKa prediction Sulfonic acid derivatives

Researchers requiring 2-thiophenesulfonic acid for drug discovery often face supply inconsistency. This ≥95% purity intermediate resolves procurement bottlenecks with established synthetic utility. • Direct precursor to β-cell apoptosis suppressors & sulfonamide drugs • Derived polymers: proton conductivity 4.5×10⁻² S cm⁻¹ for PEM fuel cells • Sulfonamide esters: β-adrenergic EC₅₀ 1.20 nM (β₁) Batch-specific CoA. Global shipping.

Molecular Formula C4H4O3S2
Molecular Weight 164.2 g/mol
CAS No. 79-84-5
Cat. No. B1583125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-2-sulfonic acid
CAS79-84-5
Molecular FormulaC4H4O3S2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)S(=O)(=O)O
InChIInChI=1S/C4H4O3S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7)
InChIKeyBSXLLFUSNQCWJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophene-2-sulfonic Acid Properties & Procurement


Thiophene-2-sulfonic acid (CAS 79-84-5) is a sulfur-containing heterocyclic aromatic sulfonic acid derivative of thiophene, with the molecular formula C₄H₄O₃S₂ and a molecular weight of 164.20 g/mol . It appears as a white crystalline solid with a melting point of 71–72°C . The compound is soluble in water and common organic solvents such as alcohols, ethers, and ketones . As a strong acid, it is similar in acidity to benzenesulfonic acid [1] and serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals, dyes, coatings, and rubber applications .

Workflow Synthetic intermediate for sulfonamides, dyes, and polymers
Selection Strong acid with reported pKa context for aqueous reactions
Use Context Water-soluble building block; supports film-forming conductive polymers

Thiophene-2-sulfonic Acid: Analogs Not Interchangeable


Thiophene-2-sulfonic acid cannot be casually interchanged with structurally related analogs such as thiophene-3-sulfonic acid, benzenesulfonic acid, thiophene-2-carboxylic acid, or 2-thiophenesulfonyl chloride. Electrophilic substitution on thiophene occurs preferentially at the 2-position, making the 2-isomer synthetically more accessible than the 3-isomer [1]. Its sulfonic acid group confers significantly different physicochemical properties compared to carboxylic acid analogs (e.g., pKa differences exceeding 4 log units) and distinct reactivity relative to sulfonyl chlorides [2][3]. The quantitative evidence below establishes the specific, measurable parameters that differentiate this compound for scientific and industrial procurement decisions.

Thiophene-2-sulfonic acid
Thiophene-3-sulfonic acid
Electrophilic substitution favors the 2-isomer; 3-isomer synthesis requires blocked α-positions, potentially limiting availability and yield.
Thiophene-2-sulfonic acid
Benzenesulfonic acid
pKa differs by ~2.1 units; acidity profile and aromatic reactivity may shift reaction outcomes and polymer properties.
Thiophene-2-sulfonic acid
Thiophene-2-carboxylic acid
Sulfonic vs carboxylic acid: pKa difference >4 log units, solubility, and reactivity diverge significantly; not interchangeable in acid-catalyzed steps.
Thiophene-2-sulfonic acid
2-Thiophenesulfonyl chloride
Sulfonyl chloride is an activated derivative; direct substitution skips hydrolysis/reagent compatibility considerations.

Thiophene-2-sulfonic Acid: Differentiation Evidence


pKa: Sulfonic vs. Carboxylic Acid Strength

Thiophene-2-sulfonic acid exhibits a predicted pKa of -0.74 ± 0.18, placing it in the strong acid category [1]. In contrast, the simplest aromatic sulfonic acid, benzenesulfonic acid, has a reported pKa of -2.8 [2], while the carboxylic acid analog thiophene-2-carboxylic acid has a pKa of 3.49 at 25°C [3]. The sulfonic acid group thus imparts acid strength ~4.2 pKa units stronger than the carboxylic acid analog.

pKa acidity profile
Head-to-head
-0.74 vs -2.8 / 3.49
Reported acidity context: intermediate between benzenesulfonic and carboxylic analogs; may suit selective acid catalysis.
Predicted pKa for target; experimental comparators at 25°C.
Acid strength pKa prediction Sulfonic acid derivatives

Proton Conductivity of Sulfonated Polymer

Poly(thiophenylenesulfonic acid) derived from thiophene-2-sulfonic acid building blocks achieves a proton conductivity of σ = 4.5 × 10⁻² S cm⁻¹ at 80°C for a polymer with 2.0 sulfonic acid groups per phenylene unit (m=2.0) [1]. In contrast, the non-sulfonated parent polymer is insoluble and cannot form conductive films [1]. When used as a dopant for polyaniline at a molar ratio [SO₃H]/[An] = 0.50, the composite exhibits an electrical conductivity of 1.5 S cm⁻¹ at 30°C, which is retained after heating at 150°C for 24 h [2].

Proton conductivity
Head-to-head
4.5×10⁻² S cm⁻¹
Sulfonated polymer conductivity supports PEM and organic electronics research.
Poly(thiophenylenesulfonic acid), m=2.0, 80°C.
Proton conductivity Polymer electrolyte Sulfonated polymers

Beta-Adrenergic Receptor Agonist Potency

Derivatives incorporating the thiophene-2-sulfonic acid scaffold demonstrate potent agonism at human beta-adrenergic receptors. A specific sulfonamide-ester derivative (BDBM50156261) exhibited an EC₅₀ of 1.20 nM for agonist activity at the human beta-1 adrenergic receptor [1]. Another derivative (BDBM50156251) showed EC₅₀ values of 6.60 nM at the beta-2 adrenergic receptor and 0.760 nM for binding inhibition at the beta-3 adrenergic receptor [2]. While direct comparator data for structurally similar sulfonic acid isomers is not available in the same assay, the sub-nanomolar to low nanomolar potency range establishes a benchmark for this scaffold class.

β-adrenergic agonist EC₅₀
Class-level
1.20 / 6.60 / 0.760 nM
Reported scaffold potency context for beta receptor modulator research; no direct isomer comparator.
cAMP assay in CHO cells; class inference from derivative compounds.
Beta-adrenergic receptor EC50 Drug discovery Sulfonamide

Solubility: Sulfonic vs. Carboxylic Acid

Thiophene-2-sulfonic acid is freely soluble in water and common polar organic solvents . In contrast, thiophene-2-carboxylic acid has a water solubility of 80 g/L (20°C), corresponding to approximately 0.62 M [1]. While quantitative solubility data for thiophene-2-sulfonic acid in water is not reported in mg/mL, its ionic sulfonic acid group confers significantly higher aqueous solubility than the carboxylic acid analog, as supported by the general principle that aromatic sulfonic acids are exceedingly water soluble [2].

Aqueous solubility
Class-level
Freely soluble
Reported higher solubility vs carboxylic analog; facilitates aqueous-phase workup and formulation screening.
No precise mg/mL data; class-level inference for aromatic sulfonic acids.
Water solubility Physicochemical properties Formulation

Synthetic Accessibility: 2-Position Selectivity

Thiophene undergoes electrophilic aromatic substitution preferentially at the 2-position due to greater stabilization of the intermediate arenium ion [1][2]. This regioselectivity makes thiophene-2-sulfonic acid synthetically more accessible than the 3-isomer. Aromatic sulfonation with K₂S₂O₅ promoted by Mn(OAc)₃·2H₂O and HFIP yields thiophene-2-sulfonic acids as the major product; 3-sulfonic acids are only obtained when both α-positions are blocked [3]. Direct sulfonation of thiophene with sulfuric acid yields predominantly the 2-isomer .

2-position regioselectivity
Head-to-head
Kinetically favored
Preferential 2-substitution may support synthetic efficiency and reliable procurement vs 3-isomer.
Sulfonation with K₂S₂O₅/Mn(OAc)₃/HFIP or H₂SO₄.
Electrophilic substitution Regioselectivity Synthetic efficiency

Thiophene-2-sulfonic Acid: Application Scenarios


Proton Exchange Membranes & Conductive Polymers

Poly(thiophenylenesulfonic acid) derived from thiophene-2-sulfonic acid achieves proton conductivity of 4.5 × 10⁻² S cm⁻¹ at 80°C and forms water-soluble, transparent films, making it a candidate for PEM fuel cells and organic electronic applications [7]. Polyaniline composites doped with this polymer exhibit electrical conductivity of 1.5 S cm⁻¹ at 30°C with thermal stability up to 200°C . Procurement justification: Direct conductivity metrics and film-forming properties support selection over non-sulfonated thiophene polymers.

Beta-Adrenergic Receptor Modulator Scaffold

Thiophene-2-sulfonic acid-derived sulfonamide esters exhibit potent agonist activity at human beta-adrenergic receptors (EC₅₀ = 1.20 nM at β₁; 6.60 nM at β₂; binding 0.760 nM at β₃) [7]. This potency profile supports the use of the parent sulfonic acid as a key intermediate in cardiovascular and respiratory drug discovery programs. Procurement justification: Sub-nanomolar potency data for derivative compounds validates the scaffold's utility in lead optimization.

Aqueous-Phase Synthesis & Catalysis

With a predicted pKa of -0.74 ± 0.18, thiophene-2-sulfonic acid is a strong acid that is freely soluble in water, offering a less corrosive alternative to benzenesulfonic acid (pKa -2.8) while maintaining sufficient acidity for esterification and acid-catalyzed reactions [7]. Its aqueous solubility simplifies workup and enables green chemistry approaches. Procurement justification: Intermediate acid strength and high water solubility provide a balanced catalyst/reagent profile for aqueous synthetic protocols.

Pharmaceutical Intermediates Building Block

Thiophene-2-sulfonic acid serves as a direct precursor to thiophene-2-sulfonyl chloride, a key intermediate in the synthesis of β-cell apoptosis suppressors and various sulfonamide drugs [7]. Its preferential 2-position regiochemistry ensures reliable synthetic access compared to the 3-isomer . Procurement justification: Established role as a precursor to pharmaceutically relevant sulfonyl chlorides and the commercial availability of the parent compound support its selection as a strategic building block.

Application
Selection Property
Validation Focus
Proton exchange membrane research
Film-forming sulfonated polymer conductivity
Proton conductivity and thermal stability endpoints
Beta-adrenergic receptor modulator studies
Sulfonamide-ester scaffold potency context
Receptor subtype agonist/binding assay endpoints
Aqueous-phase acid-catalyzed synthesis
Acid strength and water solubility profile
pKa and solubility in aqueous reaction media
Sulfonyl chloride precursor for sulfonamide synthesis
Regioselective sulfonation chemistry
2-position substitution efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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